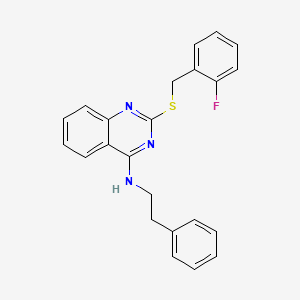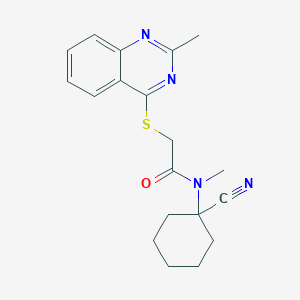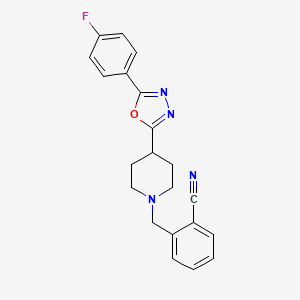
2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolin-4-amine is a type of chemical compound known as a quinazoline, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings . The “2-((2-fluorobenzyl)thio)-N-phenethyl” part of the molecule suggests that it has a fluorobenzyl group attached to the 2-position of the quinazoline ring via a sulfur atom, and a phenethyl group attached to the nitrogen atom of the quinazoline .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a fluorobenzyl group, and a phenethyl group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinazoline ring, the fluorobenzyl group, and the phenethyl group . The sulfur atom linking the fluorobenzyl group to the quinazoline ring could potentially be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学的研究の応用
Synthesis and Anti-tubercular Activity
The 2,4-diaminoquinazoline class, which includes molecules structurally related to 2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine, has been identified as effective inhibitors of Mycobacterium tuberculosis growth. A comprehensive evaluation of this series revealed its potential as a lead candidate for tuberculosis drug discovery. Systematic examination of the molecule segments highlighted key activity determinants, including the benzylic amine at the 4-position and the piperidine at the 2-position. Notably, a representative compound showed bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating its potential for further development as a tuberculosis treatment (Odingo et al., 2014).
Intermolecular Interactions and Structural Analysis
Research into the intermolecular interactions of 1,2,4-triazole derivatives, which share a similar fluoro derivative characteristic with 2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine, has provided insights into the structural and energetic aspects of such molecules. The study focused on crystallization behavior, thermal techniques, and quantum mechanical calculations to understand the nature of lp⋯π interactions. These insights are crucial for designing molecules with specific biological activities or chemical properties (Shukla et al., 2014).
Synthesis of Quinazoline and Perimidine Derivatives
A novel reaction involving 2-aminobenzophenone and thiourea has been developed, leading to the synthesis of 4-phenylquinazoline and perimidine derivatives. This process is facilitated by the generation of sulfur-containing reducing agents, which reduce intermediate compounds to their final forms. This method's applicability to a range of β-amino ketones highlights its potential for synthesizing a variety of quinazoline derivatives, including those related to 2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine (Wang et al., 2014).
Antifolate Activity and Enzyme Inhibition
Quinazoline derivatives have been studied for their antifolate activity, particularly as inhibitors of the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis. Modifications to the quinazoline structure, such as heterocyclic benzoyl ring alterations, have been explored to enhance this inhibitory activity. This research suggests the potential of quinazoline derivatives, including 2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine, in the development of new anticancer drugs by targeting specific enzymes involved in cell proliferation (Marsham et al., 1991).
将来の方向性
特性
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3S/c24-20-12-6-4-10-18(20)16-28-23-26-21-13-7-5-11-19(21)22(27-23)25-15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTYCLRGXXOGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2431069.png)

![2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2431074.png)


![Methyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2431079.png)
triazin-2-yl)sulfanyl)propanoate](/img/structure/B2431083.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2431084.png)
![2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2431085.png)
![N-(4-isopropylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2431086.png)



![tert-butyl (2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2431092.png)